1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of a 6-methyl-1,2,3,4-tetrahydroquinoline structure. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzyl chloride with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol: This compound shares the 4-chlorobenzyl group but has a benzimidazole core instead of a tetrahydroquinoline structure.
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: Similar in structure but with additional methyl groups on the benzimidazole ring.
Uniqueness
1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H18ClN |
---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18ClN/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(18)8-6-14/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
BMNUMNGWOVXEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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